4,7-Dichloro-6-iodoquinoline
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Overview
Description
4,7-Dichloro-6-iodoquinoline is a heterocyclic organic compound with the molecular formula C₉H₄Cl₂IN It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an iodine atom at the 6th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-6-iodoquinoline typically involves the iodination of 4,7-dichloroquinoline. One common method includes the reaction of 4,7-dichloroquinoline with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-6-iodoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The iodine atom at the 6th position can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced quinoline derivatives.
- Coupled products with extended aromatic systems.
Scientific Research Applications
4,7-Dichloro-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
4,7-Dichloroquinoline: Lacks the iodine atom at the 6th position, making it less reactive in certain coupling reactions.
6-Iodoquinoline: Lacks the chlorine atoms at the 4th and 7th positions, affecting its nucleophilic substitution reactions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution pattern.
Uniqueness: 4,7-Dichloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C9H4Cl2IN |
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Molecular Weight |
323.94 g/mol |
IUPAC Name |
4,7-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
InChI Key |
PYNGKLKHYXFYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)I)Cl |
Origin of Product |
United States |
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